

# MHY908: A Technical Guide to a Novel PPAR $\alpha$ /y Dual Agonist

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## Compound of Interest

Compound Name: MHY908

Cat. No.: B609014

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## Abstract

**MHY908** is a synthetic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR $\alpha$ ) and gamma (PPAR $\gamma$ ). Its engagement with these nuclear receptors has demonstrated significant therapeutic potential across a range of metabolic and neurodegenerative disorders. This technical guide provides a comprehensive overview of **MHY908**, including its chemical properties, and detailed experimental protocols for evaluating its efficacy in preclinical models of type 2 diabetes, melanogenesis, and Parkinson's disease. Furthermore, this document elucidates the key signaling pathways modulated by **MHY908**, offering a molecular basis for its observed pharmacological effects.

## Chemical and Physical Properties

**MHY908** is a small molecule with the following chemical and physical characteristics:

Property	Value	Reference
CAS Number	1393371-39-5	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> ClNO <sub>3</sub> S	[1]
Molecular Weight	347.81 g/mol	[2]
IUPAC Name	2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid	
Synonyms	2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid	
Appearance	Solid	[3]
Purity	>98%	

## Mechanism of Action: PPAR $\alpha$ / $\gamma$ Dual Agonism

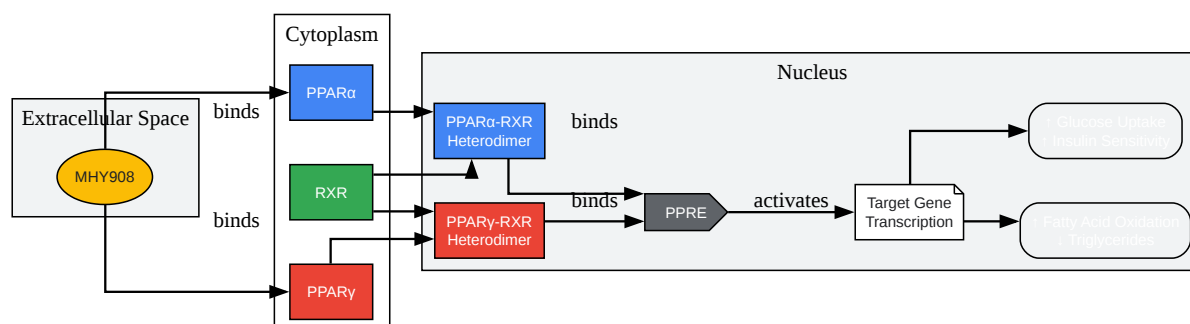
**MHY908** functions as a dual agonist for PPAR $\alpha$  and PPAR $\gamma$ , two members of the nuclear receptor superfamily that play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation.

Upon binding to **MHY908**, PPAR $\alpha$  and PPAR $\gamma$  undergo a conformational change, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPAR $\alpha$  is primarily associated with the regulation of fatty acid oxidation and transport, leading to a reduction in circulating triglycerides.

Activation of PPAR $\gamma$  is crucial for adipocyte differentiation, glucose uptake, and insulin sensitization.

The dual agonism of **MHY908** offers a multi-faceted approach to treating metabolic disorders like type 2 diabetes by simultaneously addressing dyslipidemia and insulin resistance.



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**Figure 1: MHY908 Activated PPAR Signaling Pathway**

## Preclinical Evaluation and Experimental Protocols Anti-Diabetic Effects in a Type 2 Diabetes Model (db/db Mice)

**MHY908** has been shown to exert potent anti-diabetic effects in leptin receptor-deficient db/db mice, a well-established model of type 2 diabetes.

**Animal Model:** Male C57BLKS/J-db/db mice (8 weeks old) and their lean littermates (db/+) as controls.

**Housing:** Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

**Treatment Groups:**

- Control (db/+): Lean mice on a standard diet.
- Diabetic Control (db/db): Diabetic mice on a standard diet.

- **MHY908** (1 mg/kg/day): Diabetic mice receiving **MHY908** mixed in their food.
- **MHY908** (3 mg/kg/day): Diabetic mice receiving **MHY908** mixed in their food.
- Calorie Restriction (CR): Diabetic mice receiving 60% of the food intake of the diabetic control group.

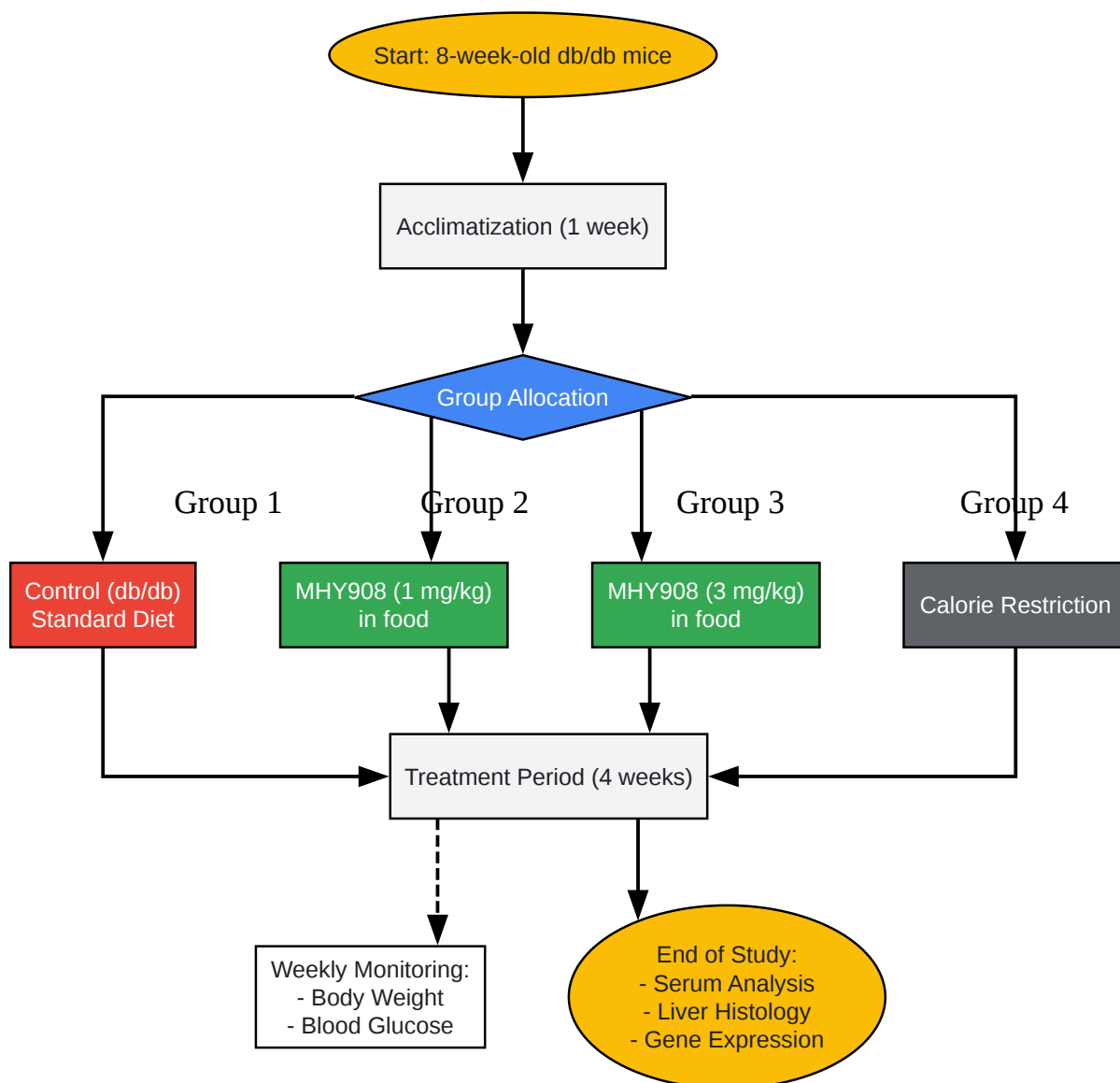
Duration: 4 weeks.

Parameters Measured:

- Body weight (weekly)
- Food and water intake (weekly)
- Fasting blood glucose (weekly)
- Serum insulin, triglycerides, and total cholesterol (at the end of the study)
- Liver histology (H&E staining for lipid accumulation)
- Gene expression analysis of PPAR target genes in the liver (e.g., CPT-1)

Treatment with **MHY908** is expected to:

- Significantly reduce fasting blood glucose and serum insulin levels.
- Lower serum triglyceride and total cholesterol levels.
- Improve hepatic steatosis by reducing lipid accumulation in the liver.
- Increase the expression of PPAR $\alpha$  target genes involved in fatty acid oxidation, such as CPT-1.



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**Figure 2:** db/db Mouse Experimental Workflow

## Inhibition of Melanogenesis

**MHY908** has been identified as an inhibitor of melanogenesis, suggesting its potential application in treating hyperpigmentation disorders. This effect is mediated through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

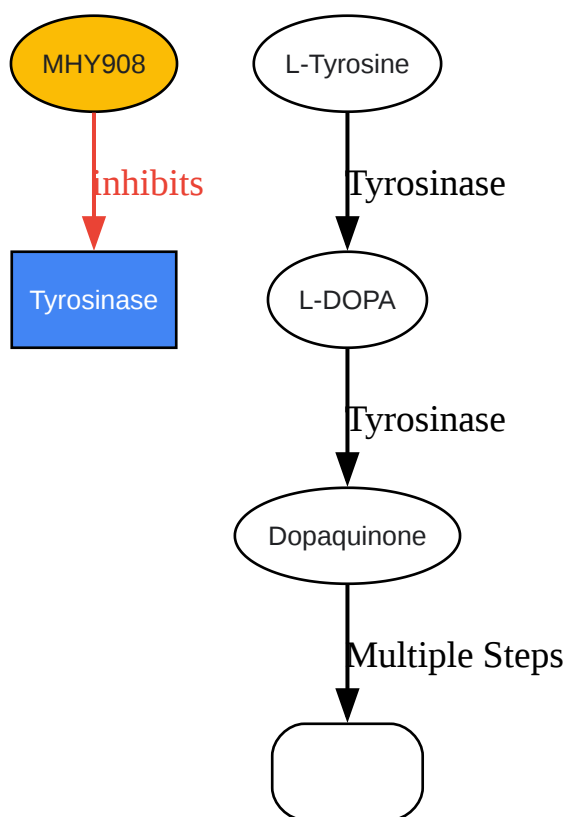
Principle: This assay measures the ability of **MHY908** to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Reagents:

- Mushroom tyrosinase solution (e.g., 125 U/mL in phosphate buffer, pH 6.8)
- L-DOPA solution (e.g., 0.3 mg/mL in distilled water)
- **MHY908** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate buffer (pH 6.8)
- Kojic acid (as a positive control)

Procedure:

- In a 96-well microplate, add 70  $\mu$ L of phosphate buffer, 60  $\mu$ L of various concentrations of **MHY908** (or controls), and 10  $\mu$ L of the mushroom tyrosinase solution.
- Pre-incubate the plate at 30°C for 10 minutes.
- Initiate the reaction by adding 70  $\mu$ L of the L-DOPA solution to each well.
- Measure the absorbance at 475-510 nm immediately (T0) and after a defined incubation period (e.g., 60 minutes at 30°C) (T1).
- The percentage of tyrosinase inhibition is calculated as:  $[1 - (\text{Absorbance of sample} / \text{Absorbance of negative control})] \times 100$ .
- The IC<sub>50</sub> value, the concentration of **MHY908** that inhibits 50% of tyrosinase activity, can be determined from a dose-response curve.



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**Figure 3: MHY908 Inhibition of Melanogenesis**

## Neuroprotective Effects in a Parkinson's Disease Model

**MHY908** has demonstrated neuroprotective properties in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. Its mechanism of action in this context involves the suppression of neuroinflammation.

Animal Model: Male C57BL/6 mice.

Induction of Parkinsonism: Administration of MPTP (e.g., four intraperitoneal injections of 12 mg/kg at 2-hour intervals).

Treatment Groups:

- Control: Saline-treated mice.
- MPTP: MPTP-treated mice.

- **MHY908** + MPTP: Mice pre-treated with **MHY908** (e.g., daily oral gavage for a specified period) before and during MPTP administration.

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test and the pole test.

Neurochemical Analysis:

- Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.
- Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to assess dopaminergic neuron survival.

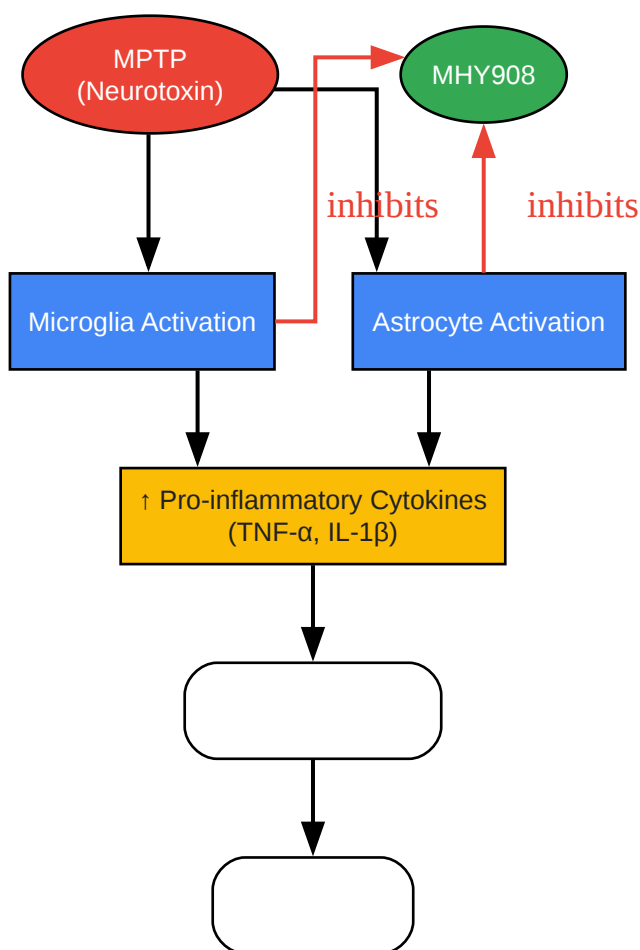
Assessment of Neuroinflammation:

- Immunohistochemical staining for markers of microglial (e.g., Iba1) and astroglial (e.g., GFAP) activation in the SNpc and striatum.
- Measurement of pro-inflammatory cytokine levels (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) in brain tissue homogenates.

Pre-treatment with **MHY908** is expected to:

- Attenuate MPTP-induced motor deficits.
- Protect against the loss of dopaminergic neurons in the SNpc.
- Reduce the activation of microglia and astrocytes in the brain.
- Decrease the production of pro-inflammatory cytokines.





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**Figure 4: MHY908 in Neuroinflammation**

## In Vitro Assessment of PPAR Activity Luciferase Reporter Gene Assay

This assay is used to quantify the ability of **MHY908** to activate PPAR $\alpha$  and PPAR $\gamma$  transcriptional activity.

Cell Line: A suitable cell line, such as AC2F rat liver cells, is co-transfected with:

- A plasmid containing a luciferase reporter gene under the control of a PPRE promoter.
- An expression vector for either PPAR $\alpha$  or PPAR $\gamma$ .

- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

#### Procedure:

- Transfected cells are treated with various concentrations of **MHY908**, a known PPAR $\alpha$  agonist (e.g., fenofibrate), a known PPAR $\gamma$  agonist (e.g., rosiglitazone), or a vehicle control.
- After an incubation period (e.g., 24 hours), cells are lysed.
- The luciferase activity in the cell lysates is measured using a luminometer.
- Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

**MHY908** is expected to induce a dose-dependent increase in luciferase activity in cells expressing either PPAR $\alpha$  or PPAR $\gamma$ , confirming its agonistic activity.

## Summary and Future Directions

**MHY908** is a promising preclinical candidate with a well-defined mechanism of action as a PPAR $\alpha/\gamma$  dual agonist. The experimental data to date demonstrate its potential therapeutic utility in the treatment of type 2 diabetes, hyperpigmentation disorders, and neurodegenerative diseases such as Parkinson's disease. The detailed protocols provided in this guide offer a framework for the further investigation and development of **MHY908** and other dual PPAR agonists. Future research should focus on elucidating the downstream signaling pathways modulated by **MHY908** in greater detail, as well as on conducting comprehensive pharmacokinetic and toxicological studies to support its advancement into clinical trials.

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